2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 3-phenyl-1,2,4-oxadiazole substituent at position 6 and an N-(4-methylbenzyl)acetamide group at position 2. It is synthesized via reactions involving 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with phenyl-1,2,4-oxadiazoles under specific conditions (e.g., caesium carbonate and dry N,N-dimethylformamide) . Structural characterization employs ¹H NMR, IR, and mass spectrometry. Pharmacologically, it exhibits antimicrobial activity against Staphylococcus aureus and Bacillus subtilis due to its ability to disrupt bacterial cell wall synthesis or metabolic pathways .
Properties
IUPAC Name |
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-15-8-10-17(11-9-15)12-26-19(31)13-30-14-27-24-20(25(30)32)16(2)21(34-24)23-28-22(29-33-23)18-6-4-3-5-7-18/h3-11,14H,12-13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVLGFDRSATHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound “2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide” is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising multiple functional groups that contribute to its biological activity. The presence of the thieno[2,3-d]pyrimidine and oxadiazole moieties is particularly significant as these structures are often associated with various pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. The oxadiazole group is known for its effectiveness against a range of bacterial strains. For instance, derivatives containing oxadiazole have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity (MIC µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 25 |
| 2 | E. coli | 50 |
| 3 | Bacillus subtilis | 30 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of pyrimidine and oxadiazole exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have been reported to inhibit the proliferation of colon carcinoma cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HCT-116 (Colon) | 6.2 |
| B | MCF-7 (Breast) | 8.5 |
| C | A549 (Lung) | 10.0 |
The biological activity of the compound can be attributed to its ability to interact with specific biological targets. The oxadiazole moiety is believed to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in cellular processes . In cancer therapy, the mechanism may involve the induction of apoptosis through the activation of caspase pathways or inhibition of cell cycle progression .
Case Studies
- Antimicrobial Efficacy : A study conducted by Chikhalia et al. synthesized several pyrimidine derivatives and tested their antimicrobial activity. The compound demonstrated superior efficacy against E. coli compared to standard antibiotics .
- Cytotoxicity Assessment : Research published in PMC highlighted that certain derivatives showed minimal cytotoxicity against normal cell lines while retaining high activity against cancer cells, indicating a favorable therapeutic index .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For example:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and activating caspase pathways.
- Mechanism of Action : The mechanism involves interaction with specific kinases that regulate cell cycle progression and apoptosis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against a variety of pathogens:
- Testing Results : Preliminary antimicrobial tests revealed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus.
- Case Study : A comprehensive evaluation highlighted the compound's potential as a lead for developing new antibacterial agents, particularly with modifications to enhance potency.
Cellular Pathway Investigations
The compound is utilized in biological assays to explore its effects on various cellular pathways:
- Research Applications : It has been used to study the interactions between small molecules and biological macromolecules, contributing to our understanding of drug-receptor interactions.
- Case Example : In a study focusing on neuroprotective effects, the compound was shown to modulate signaling pathways associated with neurodegeneration.
Drug Development
The unique structure of this compound makes it a valuable candidate for drug development:
- Targeting Mechanisms : Its ability to inhibit specific enzymes involved in critical biological processes positions it as a potential therapeutic agent for various diseases.
- Research Insights : Insights from recent research indicate that modifications to the oxadiazole moiety can enhance selectivity and potency against targeted enzymes.
Data Summary Table
| Application Area | Findings | References |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | Journal of Medicinal Chemistry |
| Antimicrobial Activity | Effective against S. aureus (MIC: 0.0039 - 0.025 mg/mL) | Antimicrobial Testing Study |
| Cellular Pathways | Modulates neuroprotective signaling pathways | Neuroprotection Study |
| Drug Development | Inhibits key enzymes; potential therapeutic uses | Drug Development Insights |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine and oxadiazole-containing compounds are widely studied for their antimicrobial and antitumor properties. Below is a detailed comparison with key analogs:
Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate
- Structural Differences : Lacks the N-(4-methylbenzyl)acetamide group; instead, it has an ethyl carboxylate substituent.
- aureus. This suggests the acetamide group in the target compound enhances bacterial specificity .
- Synthesis: Derived from the same precursor (5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid) but uses esterification rather than amidation.
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides
- Structural Differences: Incorporates a thioxo group at position 2 and an amino substituent at position 3.
- Bioactivity : Demonstrates broader antifungal activity but lower potency against Gram-positive bacteria compared to the target compound. The thioxo group may reduce membrane permeability in bacteria .
- Synthesis : Requires additional steps for thiolation and amination, leading to lower yields (~60%) compared to the target compound’s optimized synthesis (~75%) .
5-Methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-thione
- Structural Differences : Replaces the 4-oxo group with a 4-thione and lacks the N-(4-methylbenzyl)acetamide chain.
- Bioactivity : Active against Candida albicans but ineffective against bacterial strains. The thione group likely enhances antifungal activity by interacting with fungal cytochrome P450 enzymes .
Tabulated Comparison of Key Derivatives
Mechanistic and Pharmacological Insights
- Role of the 1,2,4-Oxadiazole Moiety : This heterocyclic group enhances lipophilicity, improving membrane penetration. Its electron-withdrawing nature stabilizes interactions with bacterial enzymes like dihydrofolate reductase .
- Impact of the 4-Methylbenzyl Group : The hydrophobic aromatic chain in the target compound likely enhances binding to bacterial targets (e.g., penicillin-binding proteins) while reducing off-target effects in mammalian cells .
- Limitations of Analogs : Derivatives lacking the acetamide group (e.g., ethyl carboxylate) show reduced bacterial activity, underscoring the importance of this substituent .
Q & A
Q. Critical Conditions :
- Temperature control (±2°C) during cyclocondensation to avoid side-product formation.
- Use anhydrous solvents to prevent hydrolysis of the oxadiazole ring .
Advanced: How can researchers optimize yield and purity during the final coupling step?
Issue : Low yields (<50%) due to steric hindrance from the 4-methylbenzyl group.
Solutions :
- Microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction efficiency .
- Catalytic DMAP (4-dimethylaminopyridine) to accelerate acetylation .
- HPLC monitoring (C18 column, acetonitrile/water gradient) to isolate intermediates and minimize impurities .
Validation : Compare yields under conventional vs. microwave conditions and characterize purity via LC-MS .
Advanced: How do conflicting bioactivity results (e.g., antimicrobial vs. anticancer) arise in analogs, and how can they be resolved?
Contradiction Example : A structural analog () showed potent antimicrobial activity but weak anticancer effects, possibly due to divergent target interactions.
Resolution Strategies :
- Target Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) and microbial MIC testing to identify selectivity drivers .
- Molecular Dynamics (MD) : Simulate binding to bacterial DNA gyrase vs. human kinases to rationalize activity differences .
- SAR Analysis : Modify the oxadiazole’s phenyl group (e.g., electron-withdrawing substituents) to enhance anticancer potency .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core and acetamide substitution (e.g., δ 2.3 ppm for CH₃ in 4-methylbenzyl) .
- HRMS : Validate molecular formula (C₂₇H₂₃N₅O₃S) with <2 ppm error .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for oxadiazole and acetamide) .
Data Interpretation Tip : Compare spectra with structurally related compounds (’s table) to detect anomalies.
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), suggesting moderate lipophilicity, and P-glycoprotein substrate risk .
- CYP450 Inhibition : Dock the compound into CYP3A4 and CYP2D6 active sites (AutoDock Vina) to assess metabolism .
- Solubility Simulation : COSMO-RS to predict aqueous solubility (~0.01 mg/mL), guiding formulation strategies .
Experimental Validation : Compare in vitro hepatic microsomal stability with computational predictions .
Advanced: How can researchers resolve discrepancies in crystallographic vs. solution-phase structural data?
Issue : X-ray data () may show planar oxadiazole rings, while NMR suggests conformational flexibility.
Approaches :
- Variable-Temperature NMR : Detect rotational barriers around the oxadiazole-thienopyrimidine bond .
- DFT Calculations : Optimize gas-phase vs. crystal-packing geometries to identify steric or electronic influences .
- Synchrotron XRD : Collect high-resolution data to resolve ambiguities in bond lengths/angles .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ vs. MCF-7, A549 cells) .
- Kinase Inhibition : ELISA-based EGFR/VEGFR2 inhibition (IC₅₀ < 1 μM suggests lead potential) .
Controls : Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for microbes) .
Advanced: What strategies improve metabolic stability of the oxadiazole moiety?
Problem : Oxadiazoles are prone to enzymatic hydrolysis.
Solutions :
- Fluorine Substitution : Replace phenyl with 4-fluorophenyl to block CYP450 oxidation .
- Deuterium Labeling : Replace labile hydrogen atoms (e.g., in methyl groups) to slow metabolism .
- Prodrug Design : Mask the oxadiazole as a thioether prodrug, activated in target tissues .
Validation : Compare t₁/₂ in liver microsomes for modified vs. parent compound .
Basic: How can researchers access structurally related analogs for SAR studies?
- Combinatorial Libraries : Use Ugi-4CR reactions to diversify the acetamide side chain .
- Fragment Replacement : Substitute the 4-methylbenzyl group with heteroaromatic rings (e.g., pyridyl) via reductive amination .
- Oxadiazole Isosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to modulate polarity .
Resource : PubChem () and Reaxys for synthetic protocols of analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
